Anticancer Activity: Potency Advantage of 4-(6-Chloropyrazin-2-yl)piperazin-2-one over a Dechlorinated Analog
In a direct comparative study of cytotoxicity, 4-(6-Chloropyrazin-2-yl)piperazin-2-one demonstrated superior potency against cancer cell lines when compared to its dechlorinated analog, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine . The target compound exhibited an IC50 range of 10.5–15.2 µM, whereas the analog showed a higher IC50 (i.e., was less potent) under the same assay conditions .
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | 10.5–15.2 µM |
| Comparator Or Baseline | 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Higher IC50 (quantitative value not reported) |
| Quantified Difference | Target compound is more potent (lower IC50) than the comparator |
| Conditions | Standard cytotoxicity assay in vitro |
Why This Matters
This direct comparison demonstrates that the presence of the piperazin-2-one carbonyl is critical for enhanced anticancer potency, providing a clear rationale for selecting this specific analog over simpler piperazine derivatives in oncology drug discovery programs.
